molecular formula C15H19N3 B15055912 2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 185059-09-0

2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole

Cat. No.: B15055912
CAS No.: 185059-09-0
M. Wt: 241.33 g/mol
InChI Key: VYZYRBUHNDCNJJ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzimidazole core, which is known for its biological activity, fused with a piperidine ring and a cyclopropyl group, making it a versatile scaffold for drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the benzimidazole core can be constructed through a cyclization reaction with formic acid or other suitable reagents. The piperidine ring can be introduced via nucleophilic substitution reactions, and the cyclopropyl group can be added through cyclopropanation reactions using diazo compounds and transition metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput. The choice of solvents, catalysts, and purification methods are crucial factors in industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole is unique due to its combination of a cyclopropyl group, piperidine ring, and benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

185059-09-0

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

2-cyclopropyl-1-piperidin-4-ylbenzimidazole

InChI

InChI=1S/C15H19N3/c1-2-4-14-13(3-1)17-15(11-5-6-11)18(14)12-7-9-16-10-8-12/h1-4,11-12,16H,5-10H2

InChI Key

VYZYRBUHNDCNJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CCNCC4

Origin of Product

United States

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